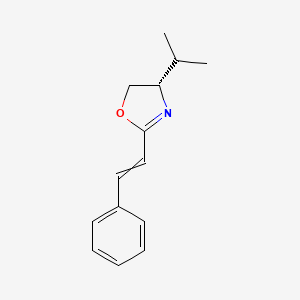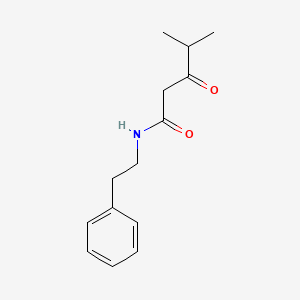![molecular formula C12H22O2Si2 B14242621 2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione CAS No. 521313-15-5](/img/structure/B14242621.png)
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione is a chemical compound with the molecular formula C13H24O2Si2 It is known for its unique structure, which includes a cyclopentane ring with two trimethylsilyl groups attached to a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione typically involves the reaction of cyclopentane-1,3-dione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione exerts its effects involves its reactivity with various chemical reagents. The trimethylsilyl groups can stabilize reactive intermediates, making the compound useful in a variety of synthetic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,3-dione: Lacks the trimethylsilyl groups, making it less reactive in certain transformations.
2,2-Bis(trimethylsilyl)propane-1,3-dione: Similar structure but with a different ring system, leading to different reactivity and applications.
Uniqueness
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione is unique due to the presence of the trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
521313-15-5 |
|---|---|
Formule moléculaire |
C12H22O2Si2 |
Poids moléculaire |
254.47 g/mol |
Nom IUPAC |
2-[bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)12(16(4,5)6)11-9(13)7-8-10(11)14/h7-8H2,1-6H3 |
Clé InChI |
SJTBKXUTALQYIR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C1C(=O)CCC1=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



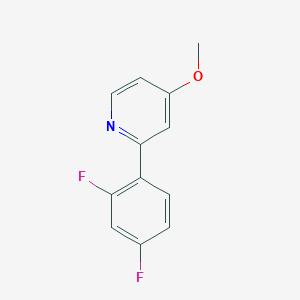
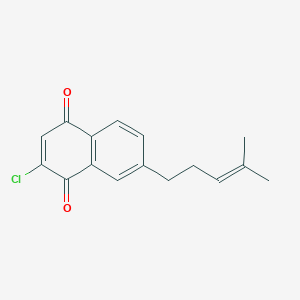
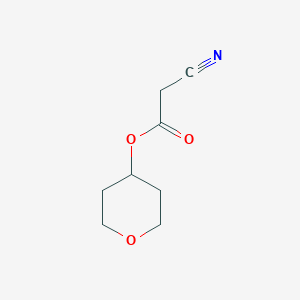

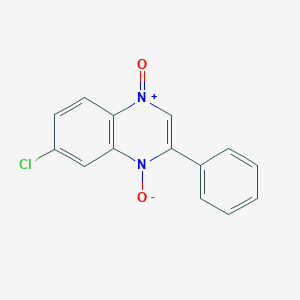
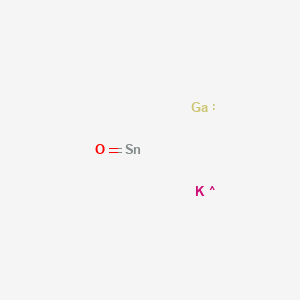
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
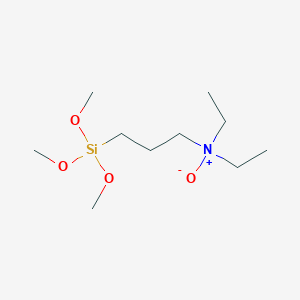
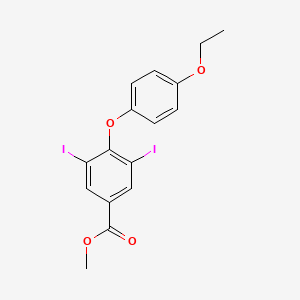
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
